
Hexafluoroglutaryl fluoride
Overview
Description
Preparation Methods
Hexafluoroglutaryl fluoride can be synthesized through several methods. One common approach involves the fluorination of glutaric anhydride using fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) . The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms. Industrial production methods may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents .
Chemical Reactions Analysis
Hexafluoroglutaryl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents are required.
Fluorination Reactions:
Common reagents used in these reactions include hydrogen fluoride, sulfur tetrafluoride, and other fluorinating agents . The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Synthesis of Fluorinated Compounds
Hexafluoroglutaryl fluoride serves as an important reagent in the synthesis of fluorinated organic compounds. Its ability to introduce fluorine atoms into organic molecules enhances their stability and reactivity, making them suitable for pharmaceutical applications and agrochemicals.
Polymer Production
The compound is utilized in the production of perfluoropolyether oligomers and polymers, which are known for their exceptional thermal stability, low surface energy, and chemical resistance . These properties make them ideal for applications in coatings, lubricants, and sealants.
Fluorinated Intermediates
As a precursor in the synthesis of various fluorinated intermediates, this compound plays a crucial role in the development of specialty chemicals used in high-performance materials. Its derivatives are often employed in the formulation of surfactants and emulsifiers that require high thermal stability and resistance to degradation.
Case Study 1: Fluorinated Carboxylic Acids Synthesis
A process involving this compound was documented where it was reacted with potassium dichromate to produce hexafluoroglutaric acid. This reaction showcases the utility of this compound as a key intermediate in synthesizing complex fluorinated carboxylic acids .
Case Study 2: Development of High-Performance Polymers
Research has demonstrated that polymers derived from this compound exhibit superior properties such as low friction coefficients and excellent dielectric strength. These characteristics were highlighted in studies focusing on their application in aerospace and automotive industries where performance under extreme conditions is critical .
Mechanism of Action
The mechanism of action of hexafluoroglutaryl difluoride involves its ability to act as a fluorinating agent. It introduces fluorine atoms into target molecules through nucleophilic substitution or electrophilic addition reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Hexafluoroglutaryl fluoride can be compared with other fluorinated compounds such as:
Sulfur Hexafluoride (SF6): A widely used insulating gas in electrical equipment, known for its high dielectric strength and chemical stability.
Perfluorooctanoic Acid (PFOA): A surfactant used in the production of fluoropolymers, known for its persistence in the environment and potential health effects.
Trifluoroacetic Acid (TFA): A strong acid used in organic synthesis, known for its volatility and ability to introduce trifluoromethyl groups into molecules.
This compound is unique due to its specific structure and reactivity, making it particularly valuable in applications requiring selective fluorination .
Biological Activity
Hexafluoroglutaryl fluoride (HGF) is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article explores the biological activity of HGF, focusing on its mechanisms of action, potential therapeutic applications, and associated health risks.
HGF is characterized by its hexafluorinated structure, which contributes to the stability of the carbon-fluorine bond. This stability is significant as it influences the compound's metabolic pathways and bioavailability. The carbon-fluorine bond is notably stronger than carbon-hydrogen bonds, making HGF resistant to metabolic breakdown, thereby prolonging its half-life in biological systems .
Inhibition of Na⁺/K⁺-ATPase Activity
One of the primary biological activities associated with HGF involves its interaction with sodium-potassium ATPase (NKA). Research indicates that fluoride exposure, including compounds like HGF, can inhibit NKA activity through several mechanisms:
- Modulation of Protein Kinases : HGF may influence the expression of protein kinases such as Protein Kinase C (PKC) and RNA-like ER Kinase (PERK). These kinases play crucial roles in cellular signaling pathways that regulate NKA activity .
- Alteration of Cyclic AMP Levels : HGF exposure has been shown to increase cyclic adenosine monophosphate (cAMP) levels, which can further modulate NKA activity. Elevated cAMP can enhance the stimulation of adenylyl cyclase, leading to increased NKA inhibition .
- Impact on Thyroid Function : Chronic exposure to fluoride compounds like HGF has been linked to hypothyroidism, which can upregulate PKC activity and exacerbate NKA inhibition .
Biological Implications
The biological implications of HGF's activity are multifaceted:
- Toxicity : The inhibition of NKA can lead to cellular dysfunction, particularly in tissues with high metabolic demands such as the brain and kidneys. This raises concerns regarding potential neurotoxicity and nephrotoxicity associated with prolonged exposure to HGF .
- Therapeutic Applications : Despite its toxicological profile, the unique properties of HGF may be harnessed in drug design. The stability conferred by fluorination can enhance drug efficacy by improving pharmacokinetics and bioavailability. For example, fluorinated compounds are often utilized in developing pharmaceuticals that require extended action without frequent dosing .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the effects of this compound:
- Animal Studies : In vivo studies have demonstrated that exposure to fluoride compounds can lead to significant alterations in electrolyte balance and cellular metabolism. For instance, chronic fluoride exposure resulted in reduced NKA activity in rat models, correlating with increased serum fluoride levels and altered thyroid hormone profiles .
- In Vitro Studies : Laboratory investigations using human cell lines have shown that micromolar concentrations of HGF can significantly alter cAMP synthesis and inhibit ATP availability. These findings suggest a dose-dependent relationship between HGF concentration and cellular effects, emphasizing the need for careful consideration in therapeutic contexts .
Summary Table of Biological Activities
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoropentanedioyl difluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F8O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKMJUAGVWKMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(=O)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218052 | |
Record name | Perfluoroglutaryl difluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678-78-4 | |
Record name | 2,2,3,3,4,4-Hexafluoropentanedioyl difluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=678-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexafluoroglutaryl difluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoroglutaryl difluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexafluoroglutaryl difluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexafluoroglutaryl fluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/357ELS8WMW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges were encountered when using Hexafluoroglutaryl Fluoride to synthesize octadecafluoro-3,9-dioxa-1,11-bis(3-methoxycarbonyl phenyl) undecane?
A1: The research paper [] highlights several challenges in using this compound for this specific synthesis:
Q2: How was this compound utilized in the synthesis of fluorinated bifunctional ethers?
A2: The research explored an alternative approach by reacting this compound with hexafluoropropene epoxide in the presence of a caesium fluoride catalyst []. This reaction yielded a mixture of fluorinated bifunctional ethers. The study found that:
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